

Spectroscopic Data of 3-Fluoro-4-(methylsulfonyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Fluoro-4-(methylsulfonyl)aniline**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluoro-4-(methylsulfonyl)aniline**. These predictions are derived from the analysis of structurally similar compounds and computational models.

Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at 0 ppm)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	7.8 - 8.0	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10 \text{ Hz}$, $J(\text{H-H}) \approx 2-3 \text{ Hz}$
H-5	7.2 - 7.4	Triplet (t)	$J(\text{H-H}) \approx 8-9 \text{ Hz}$
H-6	6.8 - 7.0	Doublet of doublets (dd)	$J(\text{H-H}) \approx 8-9 \text{ Hz}$, $J(\text{H-F}) \approx 4-5 \text{ Hz}$
-NH ₂	4.0 - 5.0	Broad singlet (br s)	-
-SO ₂ CH ₃	3.0 - 3.2	Singlet (s)	-

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 (C-NH ₂)	145 - 150 (doublet, $J(\text{C-F}) \approx 10-15 \text{ Hz}$)
C-2	115 - 120 (doublet, $J(\text{C-F}) \approx 2-5 \text{ Hz}$)
C-3 (C-F)	158 - 162 (doublet, $J(\text{C-F}) \approx 240-250 \text{ Hz}$)
C-4 (C-SO ₂)	130 - 135
C-5	125 - 130
C-6	110 - 115 (doublet, $J(\text{C-F}) \approx 20-25 \text{ Hz}$)
-SO ₂ CH ₃	40 - 45

Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)

Fluorine Atom	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
C3-F	-110 to -120	Multiplet

Predicted Infrared (IR) Absorption Data (Sample Preparation: KBr Pellet or Thin Film)

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, two bands
C-H Stretch (aromatic)	3000 - 3100	Medium to Weak
C-H Stretch (methyl)	2850 - 2960	Weak
C=C Stretch (aromatic)	1580 - 1620	Medium to Strong
N-H Bend (amine)	1550 - 1650	Medium
S=O Stretch (sulfonyl)	1300 - 1350 and 1150 - 1180	Strong, two bands
C-F Stretch	1100 - 1250	Strong
C-N Stretch	1250 - 1350	Medium
C-S Stretch	650 - 750	Medium to Weak

Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electron Ionization, EI)

m/z	Predicted Identity	Notes
189	[M] ⁺	Molecular ion
174	[M - NH] ⁺	Loss of imine radical
110	[M - SO ₂ CH ₃] ⁺	Loss of methylsulfonyl radical
95	[C ₆ H ₄ F] ⁺	Fluorophenyl cation
79	[SO ₂ CH ₃] ⁺	Methylsulfonyl cation

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like **3-Fluoro-4-(methylsulfonyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation[1][2]

- Weigh 5-10 mg of the solid sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.
- Ensure the final sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[1]

2.1.2. ^1H NMR Acquisition[3][4]

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Set the appropriate acquisition parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Spectral Width: Typically -2 to 12 ppm.
 - Relaxation Delay: 1-2 seconds.
- Acquire the Free Induction Decay (FID).
- Process the data by applying Fourier transformation, phasing, baseline correction, and referencing to TMS or the residual solvent peak.

2.1.3. ^{13}C NMR Acquisition[5][6]

- Follow the same sample insertion, locking, and shimming procedures as for ^1H NMR.
- Set the appropriate acquisition parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).[5]
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Spectral Width: Typically 0 to 220 ppm.[5]
 - Relaxation Delay: 2-5 seconds.
- Acquire and process the data similarly to the ^1H NMR spectrum, referencing to the deuterated solvent peak.

2.1.4. ^{19}F NMR Acquisition

- Follow the same sample preparation and instrument setup as for other NMR experiments.
- Tune the NMR probe to the fluorine frequency.
- Set the appropriate acquisition parameters, noting that ^{19}F NMR often requires a wider spectral width than ^1H NMR.
- Acquire and process the data, referencing to an appropriate fluorine standard (e.g., CFCl_3).

Fourier-Transform Infrared (FT-IR) Spectroscopy[7][8]

2.2.1. Thin Solid Film Method[7]

- Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum (of the clean, empty sample compartment).
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[9][10]

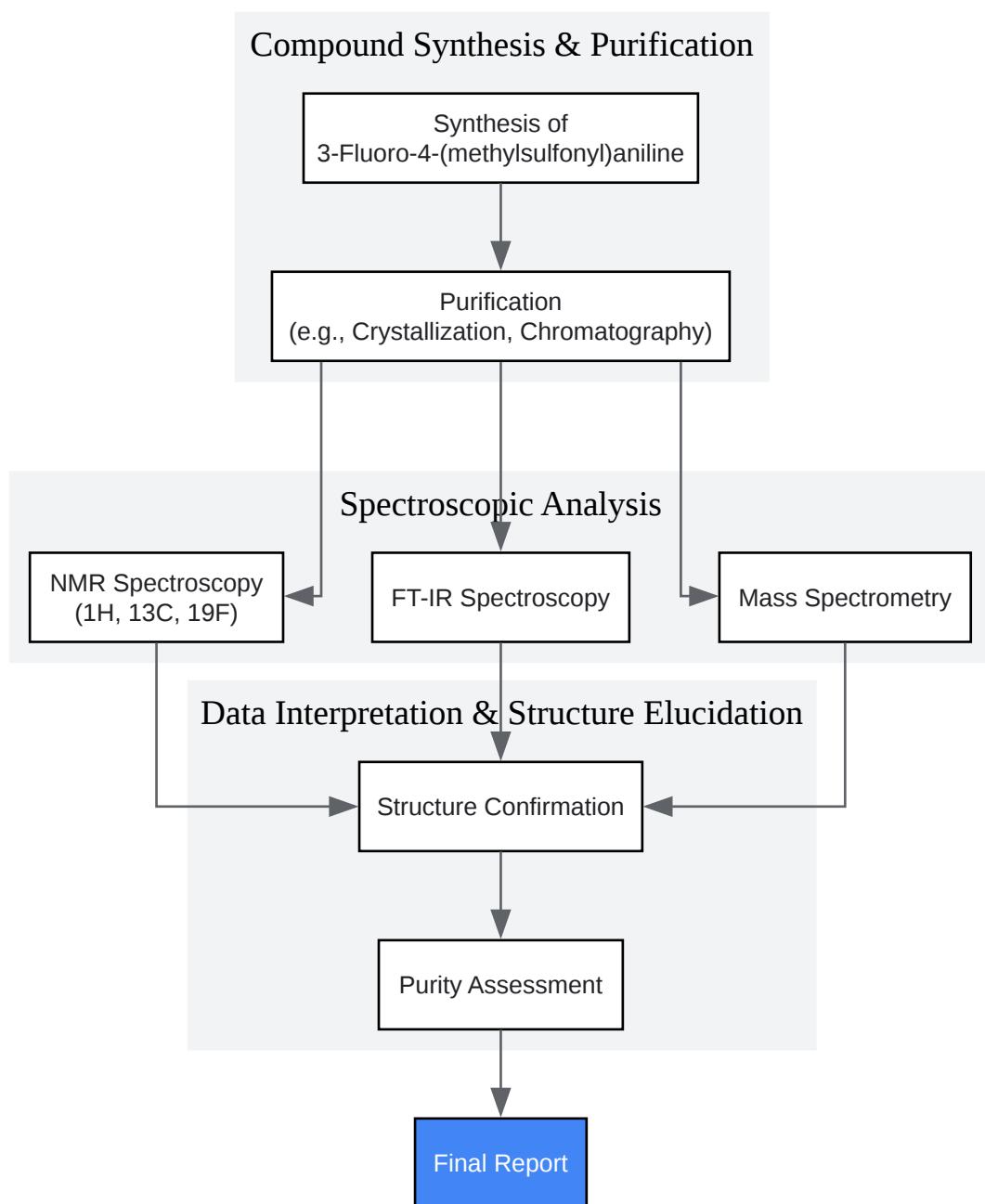
2.3.1. Electron Ionization (EI) Mass Spectrometry[8][9][10]

- Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.
- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]
- The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for **3-Fluoro-4-(methylsulfonyl)aniline** is not widely published, this technical guide provides a robust set of predicted data and standardized

protocols to aid researchers in its synthesis and characterization. The provided information serves as a baseline for spectral interpretation and a practical guide for laboratory work, ultimately supporting the advancement of research and development in the chemical and pharmaceutical sciences.

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